3-aminopropanamide - 4726-85-6

3-aminopropanamide

Catalog Number: EVT-365362
CAS Number: 4726-85-6
Molecular Formula: C3H8N2O
Molecular Weight: 88.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Aminopropanamide, also known as beta-alaninamide or 3-aminopropanamide, is an organic compound with the chemical formula C3H8N2O. [, , , ] While not naturally occurring in high concentrations, it has been identified as a significant component in the sticky droplets of orb webs spun by the spider species Zygiella atrica. [] In the realm of scientific research, 3-aminopropanamide has garnered attention primarily for its role as a key intermediate in the formation of acrylamide during the Maillard reaction. [, , ] This reaction, occurring between asparagine and reducing sugars under high heat, is responsible for acrylamide formation in various cooked foods. Understanding the role of 3-aminopropanamide in this process is crucial for developing strategies to mitigate acrylamide levels in food.

Synthesis Analysis

While specific synthesis methods for 3-aminopropanamide are not extensively detailed in the provided papers, its production as an intermediate during acrylamide formation is well-documented. [, , ] Additionally, several papers mention the use of 3-aminopropanamide derivatives, suggesting the possibility of synthesizing the compound itself through various modifications and reactions. [, , , , , , , , , , , , ]

Chemical Reactions Analysis

3-Aminopropanamide plays a crucial role in the formation of acrylamide through the Maillard reaction. [, , ] It acts as an intermediate, undergoing dehydration and elimination reactions in the presence of reducing sugars at high temperatures. Furthermore, research indicates that 3-aminopropanamide can react with acrylamide itself through Michael addition, forming adducts and effectively reducing acrylamide concentration. [] This finding highlights a potential pathway for mitigating acrylamide levels in food products.

Mechanism of Action

The mechanism of action of 3-aminopropanamide is primarily understood in the context of acrylamide formation and reduction. [, , ] As an intermediate in the Maillard reaction, it contributes to acrylamide generation through a series of dehydration and elimination reactions. Conversely, it can also reduce acrylamide levels by directly reacting with it via Michael addition. []

Applications
  • Food Chemistry and Safety: 3-Aminopropanamide is a crucial intermediate in acrylamide formation during food processing. [, , ] Understanding its role in this process is vital for developing strategies to minimize acrylamide levels and ensure food safety. []
  • Chemical Synthesis: Derivatives of 3-aminopropanamide have been synthesized and investigated for various applications, including potential analgesic and antitumor activities. [, , , , , , , , , , , , ] This suggests the compound itself could be a valuable building block for synthesizing other chemicals with potential biological activities.
Future Directions
  • Investigating its Role in Spider Webs: Further exploration is warranted to understand the significance of β‐alaninamide in the sticky droplets of Zygiella atrica webs, including its potential role in prey capture, web integrity, or other ecological functions. []

Acrylamide

Compound Description: Acrylamide (prop-2-enamide) is a small organic molecule with the chemical formula CH2=CHC(O)NH2. It is a white odorless solid that is soluble in water, ethanol, ether, and chloroform. Acrylamide is used in the production of polyacrylamide, which has various industrial applications such as in the treatment of drinking water and wastewater, in the manufacture of paper and textiles, and as a soil conditioner. Acrylamide is also formed in many foods during high-temperature cooking, particularly in starchy foods like potatoes, cereals, and coffee. The formation of acrylamide in food is a concern because it is a probable human carcinogen [, ].

Relevance: Acrylamide is the direct product of 3-aminopropanamide dehydration. The formation of acrylamide from 3-aminopropanamide has been a subject of extensive research due to its presence in various foods, especially those processed at high temperatures [, , , , ]. The two compounds are key intermediates in the Maillard reaction pathway, which occurs between reducing sugars and the amino acid asparagine, leading to acrylamide formation in foods [].

N-Acetyl-β-alanine

Compound Description: N-acetyl-β-alanine is an N-acylated beta-amino acid. It is structurally similar to acrylamide and has been identified as a potential source of interference in acrylamide analysis using LC-MS/MS methods [].

Relevance: N-acetyl-β-alanine can undergo in-source fragmentation during mass spectrometry analysis, producing an ion with an identical m/z to acrylamide, which can lead to an overestimation of acrylamide levels. This compound's presence underscores the importance of accurate and selective analytical methods for acrylamide determination in food []. Like 3-aminopropanamide, it highlights the significance of considering structurally similar compounds that might interfere with acrylamide analysis.

Lactamide

Compound Description: Lactamide (2-hydroxypropanamide) is an amide derived from lactic acid. Like N-acetyl-β-alanine, lactamide can also interfere with acrylamide analysis by LC-MS/MS due to its similar fragmentation pattern [].

Relevance: Similar to N-acetyl-β-alanine, lactamide can fragment during mass spectrometry analysis to yield an ion with the same m/z as acrylamide []. This potential for interference emphasizes the importance of considering matrix effects and employing appropriate chromatographic separation techniques during acrylamide analysis in food samples. Its presence in the analysis process demonstrates the complexity of accurately quantifying acrylamide in food matrices.

Asparagine

Compound Description: Asparagine is a proteinogenic amino acid that plays a critical role in the formation of acrylamide in food []. During the Maillard reaction, asparagine reacts with reducing sugars like glucose or fructose at high temperatures, leading to the formation of acrylamide through a series of reactions.

Relevance: Asparagine is the primary precursor of 3-aminopropanamide in the Maillard reaction pathway, which eventually leads to acrylamide formation [, ]. Understanding the role of asparagine in acrylamide formation is essential for developing strategies to mitigate its levels in food.

Methylpyrazine

Compound Description: Methylpyrazine is a heterocyclic aromatic compound. It is a volatile compound that contributes to the aroma of various foods, including roasted coffee and cooked meats [].

Relevance: Methylpyrazine is formed as a byproduct during the Maillard reaction, alongside 3-aminopropanamide and acrylamide []. Monitoring methylpyrazine formation can provide insights into the extent of Maillard reaction progression and potentially serve as an indicator for acrylamide formation in food.

3-Oxopropanamide

Compound Description: 3-Oxopropanamide is an organic compound structurally related to 3-aminopropanamide, with a carbonyl group replacing the amino group [].

Relevance: The presence of 3-oxopropanamide in the acrylamide pathway highlights the complexity of the Maillard reaction and the multiple potential reaction routes []. Further investigation into its role and relationship with 3-aminopropanamide could contribute to a better understanding of acrylamide formation.

Aminopropan-2-one

Compound Description: Aminopropan-2-one is another intermediate identified in the acrylamide pathway, emphasizing the complexity of the Maillard reaction and the multiple potential routes leading to acrylamide formation [].

Relevance: Like 3-aminopropanamide, aminopropan-2-one is involved in the complex network of reactions that contribute to acrylamide formation []. Further research into the specific roles of these intermediates is crucial for developing effective mitigation strategies for acrylamide in food.

3,3',3''-Nitrilotrispropanamide

Compound Description: 3,3',3''-Nitrilotrispropanamide is an adduct formed through the Michael addition reaction between acrylamide and 3-aminopropanamide []. This compound has significantly lower cytotoxicity compared to acrylamide, suggesting that the reaction of 3-aminopropanamide with acrylamide can potentially reduce the harmful effects of acrylamide [].

N-(4-(3-Bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide (5)

Compound Description: This compound belongs to a series of 3-aminopropanamides designed as irreversible epidermal growth factor receptor (EGFR) inhibitors. It exhibits antiproliferative activity against gefitinib-resistant H1975 lung cancer cells, which harbor the T790M mutation in EGFR []. Notably, compound 5 shows selective activation in the intracellular environment, releasing an acrylamide derivative capable of reacting with thiol groups, including those in EGFR [].

N-Homofarnesoyl-beta-alanine Amide

Compound Description: N-homofarnesoyl-beta-alanine amide serves as a lead structure for developing antiproliferative agents []. It demonstrates that modifications to the acyl moiety, while retaining the beta-alanine amide portion, can impact the compound's activity.

Properties

CAS Number

4726-85-6

Product Name

beta-Alanine amide

IUPAC Name

3-aminopropanamide

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6)

InChI Key

RSDOASZYYCOXIB-UHFFFAOYSA-N

SMILES

C(CN)C(=O)N

Synonyms

3-aminopropionamide
beta-alanine amide

Canonical SMILES

C(CN)C(=O)N

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